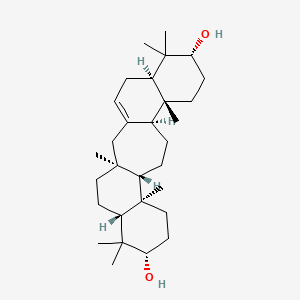

21-Episerratenediol

描述

21-Episerratenediol is a triterpenoid compound with the molecular formula C30H50O2. It is a naturally occurring substance found in certain plants, particularly in the Lycopodium species. This compound is known for its unique structure and potential biological activities, making it a subject of interest in various scientific fields.

作用机制

Target of Action

It has been suggested that 21-episerratenediol may act as a potent cancer chemopreventive agent , indicating that its targets could be related to pathways involved in cancer development and progression.

Mode of Action

Given its potential role as a cancer chemopreventive agent , it may interact with its targets to inhibit the processes that lead to cancer development, such as cell proliferation, angiogenesis, and metastasis

Biochemical Pathways

As a potential cancer chemopreventive agent , it may influence pathways related to cell cycle regulation, apoptosis, DNA repair, and immune response. The downstream effects of these pathway alterations would likely include reduced cell proliferation and enhanced cell death in cancerous cells.

Result of Action

Given its potential role as a cancer chemopreventive agent , it may induce cell cycle arrest, promote apoptosis, inhibit angiogenesis, and modulate immune response in cancerous cells.

生化分析

Biochemical Properties

21-Episerratenediol demonstrates strong inhibitory effects on the Epstein-Barr virus early antigen activation without showing any cytotoxicity . It also exhibits a remarkable inhibitory effect on skin tumor promotion in an in vivo two-stage mouse skin carcinogenesis test

Cellular Effects

This compound has been shown to influence cell function by inhibiting the activation of the Epstein-Barr virus early antigen . This inhibition suggests that the compound may interfere with cell signaling pathways associated with viral activation and tumor promotion. Additionally, this compound’s impact on skin tumor promotion indicates its potential role in modulating gene expression and cellular metabolism related to carcinogenesis .

Molecular Mechanism

The molecular mechanism of this compound involves its strong inhibitory effects on the Epstein-Barr virus early antigen activation . This inhibition likely occurs through binding interactions with specific biomolecules involved in the viral activation pathway. The compound’s ability to inhibit skin tumor promotion further suggests that it may modulate enzyme activity and gene expression associated with carcinogenesis .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has demonstrated stability and effectiveness over time. The compound’s inhibitory effects on the Epstein-Barr virus early antigen activation and skin tumor promotion have been observed in both short-term and long-term studies . Detailed information on its degradation and long-term effects on cellular function is limited.

Dosage Effects in Animal Models

Studies on this compound in animal models have shown that its effects vary with different dosages. At lower doses, the compound exhibits strong inhibitory effects on the Epstein-Barr virus early antigen activation and skin tumor promotion without showing cytotoxicity

Metabolic Pathways

This compound is involved in metabolic pathways related to its inhibitory effects on the Epstein-Barr virus early antigen activation and skin tumor promotion

Transport and Distribution

Its inhibitory effects on the Epstein-Barr virus early antigen activation and skin tumor promotion suggest that it may be effectively transported to and accumulated in target tissues involved in these pathways .

Subcellular Localization

Its role in inhibiting the Epstein-Barr virus early antigen activation and skin tumor promotion suggests that it may localize to specific compartments or organelles involved in these pathways .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 21-Episerratenediol typically involves the extraction from natural sources such as the Lycopodium serratum herb. The extraction process includes crushing the plant material and using solvents like methanol to obtain the crude extract. This extract is then subjected to chromatographic techniques to isolate this compound .

Industrial Production Methods: Industrial production of this compound is not widely documented, but it generally follows similar extraction and purification processes as those used in laboratory settings. The scalability of these methods depends on the availability of the natural source and the efficiency of the extraction process.

化学反应分析

Types of Reactions: 21-Episerratenediol undergoes various chemical reactions, including oxidation, reduction, and substitution

Common Reagents and Conditions:

Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide can be used to oxidize this compound.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed to reduce the compound.

Substitution: Substitution reactions often involve reagents like halogens or alkylating agents under controlled conditions.

Major Products: The major products formed from these reactions include various derivatives of this compound, which are studied for their enhanced or altered biological activities.

科学研究应用

Chemistry: It serves as a model compound for studying triterpenoid synthesis and reactivity.

Industry: The compound’s unique structure and properties make it valuable for developing new pharmaceuticals and other chemical products.

相似化合物的比较

Serratenediol: Another triterpenoid with a similar structure but different stereochemistry.

Diepiserratenediol: A derivative with two epimeric centers.

3beta-Methoxyserrat-14-en-21beta-ol: A methoxy derivative with potential anti-tumor activity.

Uniqueness: 21-Episerratenediol is unique due to its specific stereochemistry and the presence of hydroxyl groups at positions 3 and 21. These structural features contribute to its distinct biological activities and make it a valuable compound for research and potential therapeutic applications.

属性

IUPAC Name |

(3S,6R,8S,11R,12S,15S,16R,19R,21R)-3,7,7,11,16,20,20-heptamethylpentacyclo[13.8.0.03,12.06,11.016,21]tricos-1(23)-ene-8,19-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H50O2/c1-26(2)21-10-8-19-18-28(5)15-12-22-27(3,4)25(32)14-17-30(22,7)23(28)11-9-20(19)29(21,6)16-13-24(26)31/h8,20-25,31-32H,9-18H2,1-7H3/t20-,21-,22-,23-,24+,25-,28-,29+,30-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMUNNDDBCLRMSL-DRRPMNBXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CCC3(CC4=CCC5C(C(CCC5(C4CCC3C2(CCC1O)C)C)O)(C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12CC[C@@H]3[C@@]([C@H]1CC[C@H]4C(=CC[C@@H]5[C@@]4(CC[C@H](C5(C)C)O)C)C2)(CC[C@@H](C3(C)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H50O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the natural sources of 21-Episerratenediol?

A1: this compound has been isolated from various plant species, particularly those belonging to the Lycopodiaceae family. Some notable sources include:

- Huperzia serrata: This club moss species yielded several Lycopodium triterpenoids, including this compound. [, ]

- Lycopodium deuterodensum: This species yielded two new abietanes alongside this compound, α-onocerin, 21-episerratriol, and 16-oxoserratenediol. []

- Pinus radiata: this compound was identified in the neutral fraction of benzene extractives from the bark of this pine species. []

- Diphasiastrum complanatum: This species yielded seven serratene-type triterpenoids, including this compound-3-α-L-arabinopyranoside (inundoside E). []

- Lycopodium inundatum: This club moss contains this compound 3-α-L-arabinopyranoside (inundoside-E), along with other related triterpenoid-glycosides. [, ]

- Palhinhaea cernua: This species is another source of serratane triterpenoids, including this compound. []

Q2: What is the structure of this compound?

A2: this compound is a serratene-type triterpenoid. While its exact molecular formula and weight are not explicitly stated in the provided abstracts, its structure is characterized by:

Q3: Are there any synthetic routes to obtain this compound?

A3: Yes, research indicates that this compound can be used as a starting material to synthesize its 3-α-L-arabinopyranoside derivative, known as inundoside-E. This synthetic route confirms the structure of inundoside-E, a triterpenoid-glycoside found in Lycopodium inundatum. []

Q4: What other serratene-type triterpenoids are structurally related to this compound?

A4: Several serratene-type triterpenoids share structural similarities with this compound. Some examples include:

- Serratenediol: This compound is very similar to this compound, differing only in the stereochemistry of the hydroxyl group at the C-21 position. [, , , ]

- 21-Episerratriol: This compound, found alongside this compound in Lycopodium deuterodensum, likely possesses an additional hydroxyl group compared to this compound. []

- 16-Oxoserratenediol, 16-Oxo-21-episerratenediol, 16-Oxodiepiserratenediol: These compounds are α, β-unsaturated ketones of the serratane group, indicating structural modifications at the C-16 position. []

- Tohogenol, Tohogeninol, Serratriol, Lycoclavanol, Lycoclavanin: These serratane triterpenoids are structurally related, but their specific differences from this compound are not detailed in the provided abstracts. []

Q5: What are the potential applications of this compound?

A5: While the provided research primarily focuses on isolation and structural characterization, the presence of this compound in various medicinal plants suggests potential biological activities. Further research is needed to fully understand its pharmacological potential.

Q6: What analytical techniques are used to study this compound?

A6: Researchers utilize various analytical techniques to isolate, characterize, and study this compound:

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。